1-Benzyl-1H-imidazole-2-carboxylic acid

Descripción general

Descripción

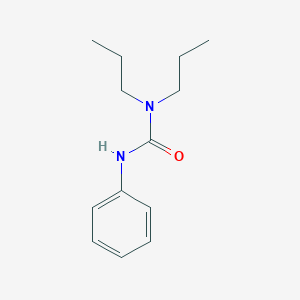

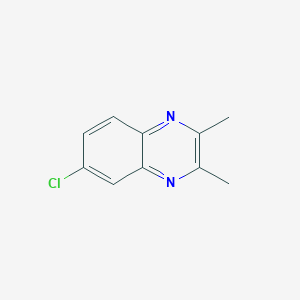

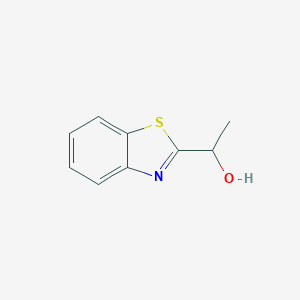

1-Benzyl-1H-imidazole-2-carboxylic acid is a chemical compound with the CAS Number: 16042-26-5 and a linear formula of C11H10N2O2 . It has a molecular weight of 202.21 . The compound is white to yellow solid in physical form .

Synthesis Analysis

The synthesis of imidazoles, including 1-Benzyl-1H-imidazole-2-carboxylic acid, is of strategic importance due to their diverse range of applications . The structural optimization of 1H-imidazole-2-carboxylic acid and substituents has been reported . Structure-activity relationship (SAR) analyses revealed that replacement of 1H-imidazole-2-carboxylic acid with other structurally highly similar MBPs excepting thiazole-4-carboxylic acid resulted in decreased MBL inhibition .Molecular Structure Analysis

The IUPAC name of 1-Benzyl-1H-imidazole-2-carboxylic acid is 1-benzyl-1H-imidazole-2-carboxylic acid . The InChI code is 1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

1-Benzyl-1H-imidazole-2-carboxylic acid has a molecular weight of 202.21 . It is a white to yellow solid .Aplicaciones Científicas De Investigación

Medicine

Imidazole derivatives, including 1-Benzyl-1H-imidazole-2-carboxylic acid, have significant biological and pharmacological activities . They are used in the synthesis of biologically active molecules, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agriculture

These compounds also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . This makes them valuable in the field of agriculture, where they can help improve crop yields and protect plants from various diseases.

Synthetic Chemistry

In the field of synthetic chemistry, imidazole derivatives play a pivotal role . They are used in diverse multicomponent reactions conducted under different conditions, highlighting the role of catalysts and diverse conditions, optimizing synthetic efficiency .

Green Chemistry

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This makes them popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Metallo-β-Lactamase Inhibitors

1H-Imidazole-2-carboxylic acid derivatives have been used in the design and synthesis of new metallo-β-lactamase inhibitors . These inhibitors are important in combating antibiotic resistance, a major global health concern.

Catalysts

Imidazole derivatives have been used as catalysts in various chemical reactions . For example, 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives were synthesized using a heterogeneous catalyst in water .

Mecanismo De Acción

Target of Action

1-Benzyl-1H-imidazole-2-carboxylic acid, also known as 1-benzylimidazole-2-carboxylic Acid, is a derivative of imidazole . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities .

Action Environment

Certain imidazole-based metal-organic frameworks (mofs) have been shown to be temperature- and humidity-dependent proton conductors .

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBXPXPYKOARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361251 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-imidazole-2-carboxylic acid | |

CAS RN |

16042-26-5 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the interaction between 1-benzyl-1H-imidazole-2-carboxylic acid and metallo-beta-lactamase VIM-2?

A1: Metallo-beta-lactamases (MBLs) like VIM-2 are enzymes produced by bacteria that confer resistance to a broad range of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. Understanding how molecules like 1-benzyl-1H-imidazole-2-carboxylic acid interact with MBLs can provide valuable insights for the development of new inhibitors. These inhibitors could potentially be used in conjunction with existing antibiotics to combat antibiotic resistance.

Q2: What does the research paper reveal about the interaction between 1-benzyl-1H-imidazole-2-carboxylic acid and VIM-2?

A: While the abstract provided doesn't detail specific findings, the title "Metallo-Beta-Lactamase VIM-2 in complex with 1-benzyl-1H-imidazole-2-carboxylic acid" [] suggests that the research successfully formed and potentially characterized the structure of a complex between the enzyme VIM-2 and the compound. This likely involved techniques like X-ray crystallography or NMR spectroscopy. Analysis of this complex can reveal how 1-benzyl-1H-imidazole-2-carboxylic acid binds to the active site of VIM-2, providing information about potential inhibitory mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.